2,4-DICHLOROPHENYL [(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-1H-PYRAZOL-1-YL)METHYL] ETHER
Description
2,4-DICHLOROPHENYL [(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-1H-PYRAZOL-1-YL)METHYL] ETHER is a complex organic compound that features a combination of triazoloquinazoline and pyrazole moieties
Properties
IUPAC Name |
2-[1-[(2,4-dichlorophenoxy)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N6O/c20-12-5-6-17(14(21)9-12)28-11-26-8-7-16(24-26)18-23-19-13-3-1-2-4-15(13)22-10-27(19)25-18/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHJKUNUUXXYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=NN(C=C4)COC5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLOROPHENYL [(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-1H-PYRAZOL-1-YL)METHYL] ETHER typically involves multi-step organic reactions. Common synthetic routes include:
Formation of the Triazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrazole Moiety: This can be achieved through nucleophilic substitution reactions, where the pyrazole ring is introduced to the triazoloquinazoline core.
Etherification: The final step involves the formation of the ether linkage between the 2,4-dichlorophenyl group and the triazoloquinazoline-pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLOROPHENYL [(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-1H-PYRAZOL-1-YL)METHYL] ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups to the compound.
Scientific Research Applications
2,4-DICHLOROPHENYL [(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-1H-PYRAZOL-1-YL)METHYL] ETHER has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2,4-DICHLOROPHENYL [(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-1H-PYRAZOL-1-YL)METHYL] ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazoline Derivatives: Compounds with similar triazoloquinazoline cores.
Pyrazole Derivatives: Compounds featuring pyrazole rings.
Uniqueness
2,4-DICHLOROPHENYL [(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-1H-PYRAZOL-1-YL)METHYL] ETHER is unique due to its specific combination of functional groups and structural features
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
